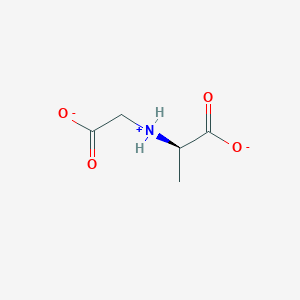
Demethylphosphinothricin
説明
Demethylphosphinothricin, also known as (2S)-2-Amino-4-[hydroxy (oxido)phosphoranyl]butanoic acid , is a chemical compound with the molecular formula C4H10NO4P . It was first discovered and isolated from Streptomyces hygroscopicus and S. viridochromogenes as a key intermediate of the biosynthetic pathway leading to Bialaphos, a well-known commercial herbicide .
Synthesis Analysis
The synthesis of Demethylphosphinothricin involves a series of complex biochemical reactions. A fosmid library from genomic DNA of Streptomyces viridochromogenes DSM 40736 was constructed and screened for the presence of genes known to be involved in the biosynthesis of phosphinothricin tripeptide (PTT) . Sequence analysis revealed 29 complete open reading frames (ORFs), and a minimum set of 24 ORFs were required for PTT production in the heterologous host .
Molecular Structure Analysis
The molecular structure of Demethylphosphinothricin is characterized by a phosphoranyl group attached to a butanoic acid backbone . The compound has an average mass of 167.100 Da and a monoisotopic mass of 167.034744 Da .
Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of Demethylphosphinothricin are complex and involve multiple steps. One of the key steps in the biosynthesis pathway is the stepwise production of phosphonoformate from phosphonoacetaldehyde .
科学的研究の応用
Herbicide Resistance and Plant Engineering
Demethylphosphinothricin (DMPT) has significant implications in the field of agriculture, particularly in developing herbicide-resistant crops. A study by Thompson et al. (1987) discusses the gene bar from Streptomyces hygroscopicus, which confers resistance to the herbicide bialaphos. The gene product acetylates DMPT, enabling the engineering of herbicide-resistant plants (Thompson et al., 1987). Similarly, De Block et al. (1987) demonstrated the use of the bar gene in tobacco, potato, and tomato plants, providing them complete resistance to phosphinothricin-based herbicides (De Block et al., 1987).
Biosynthesis Studies
Research by Imai et al. (1985) explored the biosynthesis of bialaphos, a herbicide that includes DMPT as a component. The study provides insights into the production of N-acetyl-demethylphosphinothricin by Streptomyces hygroscopicus mutants, shedding light on the biosynthetic pathway of bialaphos (Imai et al., 1985). Schwartz et al. (2005) detailed the role of phosphinothricin tripeptide synthetases in the production of phosphinothricin tripeptide, a compound with herbicidal activity, highlighting the involvement of DMPT in this process (Schwartz et al., 2005).
Potential Medical Applications
A study by Sakr et al. (2018) investigated the repositioning of phosphinothricin as a novel imaging probe and potential anti-cancer drug. The study explored the binding and stability of phosphinothricin with human farnesyl pyrophosphate synthase, indicating its potential in cancer treatment and imaging applications (Sakr et al., 2018).
Evolution of Secondary Metabolism
The work of Schinko et al. (2009) presents an interesting perspective on the evolution of secondary metabolism. The study focuses on the biosynthesis of phosphinothricin-tripeptide in Streptomyces viridochromogenes, suggesting that the synthesis mechanism could be an archetype for the evolution of non-ribosomal peptide synthetases (Schinko et al., 2009).
将来の方向性
While specific future directions for research on Demethylphosphinothricin are not mentioned in the sources I have access to, the field of therapeutic peptides is a promising area of research . Given the role of Demethylphosphinothricin in the biosynthesis of biologically active peptides, it’s possible that future research could explore its potential applications in this area .
特性
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-hydroxy-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8NO4P/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H-,6,7,8,9)/p+1/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIKOOKVOJVKLG-VKHMYHEASA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[P+](=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[P+](=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801005625 | |
| Record name | (3-Amino-3-carboxypropyl)(hydroxy)oxophosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Demethylphosphinothricin | |
CAS RN |
85178-62-7 | |
| Record name | Butanoic acid, 2-amino-4-(hydroxyphosphinyl)-, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085178627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Amino-3-carboxypropyl)(hydroxy)oxophosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-[(1S,2S,3R,4R)-3-[(3S)-3-hydroxyoct-1-enyl]-5-oxabicyclo[2.2.1]heptan-2-yl]-5-heptenoic acid](/img/structure/B1233436.png)



![(1S,5R,6R,8R,10S,13S,16S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B1233441.png)
![thymidine 5'-[3-(4-amino-4,6-dideoxy-D-galactopyranosyl) dihydrogen diphosphate]](/img/structure/B1233442.png)



